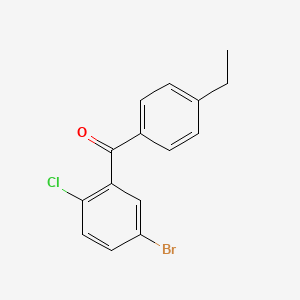

(5-Bromo-2-chlorophenyl)(4-ethylphenyl)methanone

Cat. No. B8634596

M. Wt: 323.61 g/mol

InChI Key: DVZMGUFHTXWXQK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08129434B2

Procedure details

To a 2 L round bottom flask containing a magnetic stirred suspension of commercial 5-bromo-2-chlorobenzoic acid (410 g, 1.74 mol) in 700 mL of CH2Cl2 was added oxalyl chloride (235 g, 1.85 mol) followed by 1.5 mL of DMF. To trap the resultant HCl, the flask was fitted with tubing so that the gas was discharged above the surface of a stirred aq KOH solution. When the vigorous evolution of gas ceased after two hours, the homogeneous reaction was stirred overnight prior to removal of the volatiles under vacuum using a rotary evaporator. The resultant oil solidified during subsequent evacuation. After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 530 mL of the ethylbenzene, the yellow solution was cooled to −3° C., prior to adding AlCl3 (257 g, 1.93 mol) in ˜30 g portions over 60 min to insure that the temperature did not exceed 10° C. The copious amounts of HCl gas which began to evolve after 60% of the AlCl3 had been added were trapped by passing the gas over a stirred conc. NaOH solution. If the reaction were more concentrated, a magnetic stirred could not have maintained stirring upon completion of the addition of AlCl3. After stirring for 1 h as the bath warmed to ˜15° C., the bath was removed. After 4 h at 20° C., the thick syrup was poured over ice (1.5 kg). Subsequently, once the stirred suspension had cooled, H2O (1 L) was added prior to being extracted four times with 1N HCl, three times with 1M KOH, and twice with brine prior to drying over Na2SO4. The volatiles were removed using first a rotary evaporator and then by heating at 60° C. at 1 Torr. 1H-NMR analysis of the resultant dark oil revealed the residue to be a 1:14 mixture of ortho/para isomers. Dissolution in hexane and followed by filtration through a silica gel pad removed most of the color. Concentration of the eluent yielded 560 g (99% of the 14:1 mixture of the (5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone/(5-bromo-2-chlorophenyl)(2-ethylphenyl)methanone).

Name

(5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone (5-bromo-2-chlorophenyl)(2-ethylphenyl)methanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

BrC1C=CC(Cl)=C(C=1)C(O)=O.C(Cl)(=O)C(Cl)=O.Cl.[OH-].[K+].[Al+3].[Cl-].[Cl-].[Cl-].[OH-].[Na+].[Br:27][C:28]1[CH:29]=[CH:30][C:31]([Cl:44])=[C:32]([C:34]([C:36]2[CH:41]=[CH:40][C:39]([CH2:42][CH3:43])=[CH:38][CH:37]=2)=[O:35])[CH:33]=1.BrC1C=CC(Cl)=C(C(C2C=CC=CC=2CC)=O)C=1>C(Cl)Cl.CN(C=O)C>[Br:27][C:28]1[CH:29]=[CH:30][C:31]([Cl:44])=[C:32]([C:34]([C:36]2[CH:41]=[CH:40][C:39]([CH2:42][CH3:43])=[CH:38][CH:37]=2)=[O:35])[CH:33]=1 |f:3.4,5.6.7.8,9.10,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

410 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=CC(=C(C(=O)O)C1)Cl

|

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

235 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Six

|

Name

|

|

|

Quantity

|

257 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Ten

|

Name

|

(5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone (5-bromo-2-chlorophenyl)(2-ethylphenyl)methanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)CC)Cl.BrC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1)CC)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-3 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a 2 L round bottom flask containing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the homogeneous reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to removal of the volatiles under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 530 mL of the ethylbenzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had been added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

If the reaction were more concentrated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

a magnetic stirred could not

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

have maintained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring upon completion of the addition of AlCl3

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 1 h as the bath

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to ˜15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the bath was removed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 4 h at 20° C.

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the thick syrup was poured over ice (1.5 kg)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Subsequently, once the stirred suspension had cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

H2O (1 L) was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to being extracted four times with 1N HCl, three times with 1M KOH

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

twice with brine prior to drying over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatiles were removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating at 60° C. at 1 Torr

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a 1:14 mixture of ortho/para isomers

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolution in hexane

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by filtration through a silica gel pad

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed most of the color

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Concentration of the eluent yielded 560 g (

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)CC)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |